molecular formula C14H18N4O2 B8111435 N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide

Cat. No.: B8111435
M. Wt: 274.32 g/mol
InChI Key: UOGCJAMWROPVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Compounds featuring the 1-oxa-2,7-diazaspiro[4.5]decane scaffold are recognized for their potential as inhibitors of various biological enzymes . The inclusion of a pyridine moiety, as seen in this molecule, is a common strategy in drug design, as the pyridine ring can improve pharmacokinetic properties and facilitate binding to biological targets through hydrogen bonding . Research into similar structures has shown that such heterocyclic compounds can possess significant antibacterial activity, particularly against Gram-positive bacteria, by potentially inhibiting protein synthesis . This specific combination of a spirocyclic core with a pyridinylmethyl substituent makes it a valuable candidate for investigating new therapeutic agents, optimizing structure-activity relationships, and exploring novel mechanisms of action in infectious disease and other biological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13(17-9-11-3-1-5-15-8-11)12-7-14(20-18-12)4-2-6-16-10-14/h1,3,5,8,16H,2,4,6-7,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGCJAMWROPVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=NO2)C(=O)NCC3=CN=CC=C3)CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselectivity in Spirocycle Formation

Unsymmetrical epoxides may yield regioisomeric spirocycles. WO2008092888A1 reports that electron-withdrawing groups on the epoxide favor nucleophilic attack at the less hindered carbon (80:20 selectivity).

Functional Group Compatibility

  • Sulfonamide Stability : Photocatalytic methods require inert atmospheres to prevent N–Cl intermediate decomposition.

  • Carboxamide Hydrolysis : Basic conditions during coupling may hydrolyze ester precursors, necessitating pH control.

Yield Comparison Across Methods

MethodAverage Yield (%)Scalability
Classical Epoxide70Moderate
Photocatalytic75High
One-Pot Telescoped78Industrial

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Conformational Comparisons

Key Structural Features

The spiro[4.5]decane core is common among analogs, but substituents on the carboxamide and nitrogen atoms dictate pharmacological and physicochemical properties.

Table 1: Structural Comparison of Analogous Spiro Compounds
Compound Name Substituents Molecular Weight Key Conformational Notes Reference
Target Compound Pyridin-3-ylmethyl carboxamide Not specified Likely adopts a chair conformation for the piperidone ring, similar to
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 4-Chlorophenyl, 4-methylphenyl 368.85 Dihydroisoxazole in envelope conformation; piperidone chair conformation; dihedral angle between aromatic rings: 84.2°
Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride Methyl ester 234.68 Hydrochloride salt enhances solubility; ester group may improve metabolic stability
7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid Boc-protected amine, carboxylic acid Not specified Boc group stabilizes the amine during synthesis; carboxylic acid enables further derivatization
N-Cyclopropyl-N-methyl analog (hydrochloride) Cyclopropyl-methyl carboxamide 273.76 Cyclopropyl group may enhance lipophilicity and membrane permeability

Key Observations :

  • Substituents like pyridin-3-ylmethyl (target compound) or chlorophenyl () influence electronic properties and steric bulk, affecting receptor binding.
  • Conformational rigidity (e.g., chair piperidone in ) is critical for maintaining bioactive orientations .

Comparative Challenges :

  • The pyridin-3-ylmethyl group in the target compound may require careful optimization to avoid steric hindrance during coupling reactions.
  • Hydrochloride salts (e.g., ) improve crystallinity but may complicate purification .

Anti-Tubercular Activity ()

The spiroisoxazolidine derivative 3e exhibited an MIC of 3.02 μM against Mycobacterium tuberculosis, outperforming ethambutol (MIC = 7.5 μM).

Neurological Targets (Indirect Evidence)

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight Solubility LogP (Predicted) Notable Features
Target Compound ~300 (estimated) Moderate (pyridine enhances solubility) ~1.5 Balanced lipophilicity for CNS penetration
368.85 Low (aromatic substituents) ~3.0 High crystallinity due to chloro/methyl groups
273.76 High (hydrochloride salt) ~0.8 Improved bioavailability via salt formation

Critical Factors :

  • Pyridinyl groups (target compound) enhance water solubility compared to purely aromatic analogs ().
  • Hydrochloride salts () improve dissolution rates, critical for oral administration .

Biological Activity

N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C₁₄H₁₈N₄O₂
Molecular Weight 274.32 g/mol
CAS Number 1422140-70-2

The presence of a pyridine ring and a diazaspiro structure contributes to its biological activity, particularly in modulating various cellular pathways.

Research indicates that this compound interacts with specific molecular targets, notably the receptor-interacting protein kinase 1 (RIPK1). By inhibiting RIPK1's kinase activity, this compound effectively blocks the necroptosis pathway—a form of programmed cell death associated with inflammation—thereby exerting anti-inflammatory effects .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties in various in vitro studies. For instance, it was shown to reduce pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as a therapeutic agent for inflammatory diseases .

Cytotoxicity Studies

Cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological models:

  • In Vitro Studies : In a study involving human cancer cell lines, the compound showed IC50 values in the low micromolar range, indicating potent activity against tumor growth .
  • Animal Models : In vivo experiments using mouse models of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory markers compared to control groups .
  • Comparative Analysis : When compared with similar compounds, such as other diazaspiro derivatives, this compound exhibited superior inhibitory effects on RIPK1 activity, suggesting its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(Pyridin-3-ylmethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide?

  • Methodological Answer : Key steps involve coupling pyridine derivatives with spirocyclic intermediates using agents like EDCI or DCC under inert conditions. Reaction parameters (temperature: 0–25°C; solvent: DMF or THF) must be tightly controlled to avoid side reactions. Monitor progress via TLC and confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine analytical techniques:

  • HPLC for purity assessment (C18 column, acetonitrile/water gradient).
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • NMR spectroscopy (e.g., 1^1H, 13^{13}C, 2D-COSY) to verify spirocyclic and amide linkages.
  • X-ray crystallography (if crystalline) for absolute stereochemical determination .

Q. What are the initial approaches for evaluating its biological activity?

  • Methodological Answer : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding studies, employ radioligand displacement assays (e.g., 3^3H-labeled competitors). Prioritize dose-response curves (IC50_{50}/EC50_{50}) and cross-validate with cell-based viability assays (MTT or resazurin) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and scalability while minimizing byproducts?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). Use response surface methodology (RSM) to model interactions. For scalability, transition from batch to flow chemistry using microreactors to enhance heat/mass transfer and reduce side reactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (pH, temperature, cell passage number).
  • Replicate studies across independent labs with shared compound batches.
  • Computational docking : Compare binding poses in target protein structures (PDB) to identify conformational discrepancies.
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with assays .

Q. What computational approaches are effective for predicting reaction pathways and designing derivatives?

  • Methodological Answer :

  • Quantum chemical calculations (DFT, MP2) to map reaction coordinates and transition states.
  • Machine learning (ML) : Train models on spirocyclic compound databases to predict regioselectivity.
  • Molecular dynamics (MD) : Simulate solvent effects and catalyst interactions to refine synthetic routes .

Q. How to investigate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) or ITC for binding affinity/kinetics.
  • Cryo-EM/X-ray crystallography to resolve ligand-protein complexes.
  • Site-directed mutagenesis : Test binding pocket residues to identify critical interactions .

Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways (HPLC-MS).
  • Lyophilization : Assess stability in lyophilized vs. solution states.
  • Excipient screening : Use cyclodextrins or liposomes to enhance solubility and shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.